3-methyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s structure consists of a fused benzene and pyrazole ring system, with a methyl group attached to the third position and a tetrahydro configuration at positions 4, 5, 6, and 7.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting they interact with multiple targets .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been shown to have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
Its physical properties such as melting point (72 °c), boiling point (155-156 °c), and density (1097±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that they may have antiproliferative effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-4,5,6,7-tetrahydro-1H-indazole are not fully explored yet. Indazole derivatives have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-4,5,6,7-tetrahydro-1H-indazole involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction does not form the expected azine but instead produces the desired indazole compound via a hydrazone intermediate . The reaction typically requires reflux conditions and an acidic catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazoles, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
3-methyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Uniqueness
3-methyl-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific substitution pattern and tetrahydro configuration, which can influence its chemical reactivity and biological activity. Compared to other indazole derivatives, it may exhibit distinct pharmacological properties and synthetic utility.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGSALPZYDBQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309974 | |
Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1967-99-3 | |
Record name | NSC220468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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